molecular formula C8H8FNO B1273087 1-(5-Amino-2-fluorophenyl)ethanone CAS No. 67500-19-0

1-(5-Amino-2-fluorophenyl)ethanone

Cat. No. B1273087
CAS RN: 67500-19-0
M. Wt: 153.15 g/mol
InChI Key: WYTBQTMYNBKLHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and the use of various reagents and catalysts. In the case of the synthesis of 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA), a novel fluorinated aromatic diamine monomer, the process began with the coupling of 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether. This reaction was catalyzed by trifluoromethanesulfonic acid. The subsequent reduction step involved reductive iron and hydrochloric acid to produce the diamine monomer .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and potential applications. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction. This compound crystallizes in the orthorhombic space group Pbca, with specific unit-cell parameters. The presence of an intramolecular N–H…O hydrogen bond generates an S(6) graph-set motif, which is a significant feature of the molecule's structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their reactivity and potential for further chemical transformations. The coupling and reduction reactions used in the synthesis of 9FTPBA suggest that the compound can participate in nucleophilic aromatic substitution reactions, given the presence of electron-withdrawing trifluoromethyl groups which can stabilize the intermediate species . Similarly, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involves the reaction of an oxocyclohexene derivative with ammonium acetate, indicating the compound's ability to undergo nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The fluorinated polyimides derived from 9FTPBA exhibit good solubility in polar organic solvents and some low boiling point organic solvents, which is a desirable property for processing and application purposes. They also show excellent thermal stability, with high glass transition temperatures and temperatures at 5% weight loss, as well as outstanding mechanical properties, such as tensile strength, modulus, and elongation at breakage . The thermal properties of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate were characterized by TGA and DTA, which are important for assessing its stability and potential applications .

Scientific Research Applications

Synthesis of Novel Compounds

1-(5-Amino-2-fluorophenyl)ethanone has been used in the synthesis of various novel compounds. It has been a key intermediate in the synthesis of novel Schiff bases with potential antimicrobial activity (Puthran et al., 2019). Additionally, its derivatives have been synthesized for antimicrobial studies (Kumar et al., 2019).

Molecular Structure and Analysis

The molecular structure and vibrational frequencies of derivatives of 1-(5-Amino-2-fluorophenyl)ethanone have been investigated. These studies provide insights into the stability of the molecule, charge transfer, and potential in nonlinear optics (Mary et al., 2015).

Antimicrobial Activity

Derivatives of 1-(5-Amino-2-fluorophenyl)ethanone have been tested for antimicrobial activity, showing significant potential against various bacterial and fungal organisms. This research contributes to the development of new antimicrobial agents (Wanjari, 2020).

Synthesis of Pyrazolo[3,4-b]pyridines

This compound has been utilized in the synthesis of pyrazolo[3,4-b]pyridines, demonstrating the versatility of 1-(5-Amino-2-fluorophenyl)ethanone in creating complex molecular structures useful in pharmaceutical research (Almansa et al., 2008).

Anticonvulsant Evaluation

Some derivatives of 1-(5-Amino-2-fluorophenyl)ethanone have been synthesized to explore potential anticonvulsant agents, highlighting its role in neuropharmacology (Ahuja & Siddiqui, 2014).

Anti-Inflammatory Activity

Research has also been conducted on derivatives for their potential anti-inflammatory activity, contributing to the search for new therapeutic agents (Karande & Rathi, 2017).

Safety And Hazards

The compound has hazard statements H315, H319, H335, and precautionary statements P261, P280, P305, P338, P351 . It should be stored in a dark place, in an inert atmosphere, at room temperature .

properties

IUPAC Name

1-(5-amino-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTBQTMYNBKLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-2-fluorophenyl)ethanone

CAS RN

67500-19-0
Record name 1-(5-Amino-2-fluorophenyl)ethanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

25.4 g (152 mmol) of 2-fluoro-5-nitroacetophenone, 343 g (1.52 mol) of tin chloride dihydrate and 250 ml of ethyl acetate are introduced into a 1-liter three-necked flask. The reaction mixture is heated to 70° C. for 30 minutes and then poured onto 1 liter of crushed ice, 30% sodium hydroxide solution is added and the mixture is extracted with 3 times 350 ml of ethyl acetate. The organic phases are combined, dried over magnesium sulphate and concentrated. 11.26 g of product are obtained in the form of an oil.
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
tin chloride dihydrate
Quantity
343 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1-(2-fluoro-5-nitro-phenyl)ethanone (7.3 g) and 5% Pt(S)/C (730 mg) in ethanol (50 mL) was hydrogenated at 50 psi for 20 hours. The reaction mixture was filtered through Celite and the filtrate was concentrated in vacuo. The residue was purified by silica gel flash chromatography (33% ethyl acetate in hexane) to give the title compound as a solid (3.56 g).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
730 mg
Type
catalyst
Reaction Step One

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